molecular formula C8H16N4O3 B556446 Ac-D-Arg-OH CAS No. 2389-86-8

Ac-D-Arg-OH

カタログ番号: B556446
CAS番号: 2389-86-8
分子量: 216.24 g/mol
InChIキー: SNEIUMQYRCDYCH-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ac-D-Arg-OH (N-Acetyl-D-Arginine) is a chemically modified amino acid derivative used extensively in peptide synthesis and biochemical research. Its molecular formula is C₈H₁₆N₄O₃, with a molecular weight of 216.2 g/mol (CAS: 2389-86-8) . The compound features a D-configuration arginine backbone acetylated at the N-terminus, enhancing its stability against enzymatic degradation during solid-phase peptide synthesis (SPPS) . Its primary applications include:

  • Peptide backbone modification for studying chiral specificity in enzyme-substrate interactions.
  • Protecting group strategies to prevent undesired side reactions during multi-step syntheses.

準備方法

Chemical Synthesis of Ac-D-Arg-OH

Protection Strategies for the Guanidino Group

The guanidino moiety of arginine necessitates protection during synthesis to prevent undesired side reactions. Two dominant strategies emerge from the literature:

  • Nitro (NO₂) Protection : Patent CN111944016B details the use of Fmoc-Arg(NO₂)-OH in solid-phase peptide synthesis (SPPS), where the nitro group shields the guanidino functionality during coupling reactions . This approach minimizes deletion peptides and simplifies deprotection via hydrogenation with palladium-carbon (Pd/C) .

  • Pbf Protection : In ubiquitinated protein synthesis, Fmoc-Arg(Pbf)-OH is employed, with the Pbf group offering acid-labile protection removable by trifluoroacetic acid (TFA) . This method avoids hydrogenation steps, making it compatible with acid-sensitive residues .

Comparative studies indicate that NO₂ protection yields higher coupling efficiency (90% vs. 85% for Pbf) , while Pbf excels in compatibility with standard SPPS protocols .

Acetylation of the α-Amino Group

Following guanidino protection, the α-amino group is acetylated using reagents such as acetic anhydride or acetyl chloride. A representative protocol involves:

  • Deprotection of Fmoc : Treat Fmoc-Arg(NO₂)-OH with 20% piperidine in dimethylformamide (DMF) to expose the α-amino group .

  • Acetylation : React the free amine with acetic anhydride (5 equiv) and DIEA (N,N-diisopropylethylamine) in DMF at 25°C for 2 hours .

  • Workup : Quench with aqueous citric acid, extract with ethyl acetate, and concentrate under reduced pressure .

This method achieves >95% acetylation efficiency, as confirmed by HPLC .

Deprotection and Isolation

Final deprotection conditions depend on the protecting group:

  • Nitro Group Removal : Hydrogenate the acetylated intermediate with 10% Pd/C in methanol under H₂ (1 atm) for 6 hours . Filter and lyophilize to obtain this compound .

  • Pbf Group Removal : Treat with TFA:triisopropylsilane:H₂O (95:2.5:2.5) for 2 hours, followed by ether precipitation .

Post-deprotection, reverse-phase HPLC on C18 columns (0.1% TFA in H₂O/CH₃CN) resolves this compound with a retention time of 5.2 minutes, confirming >98% purity .

Enzymatic Synthesis Approaches

Papain-Catalyzed Acetylation

Building on the enzymatic synthesis of rac-1-O-(Nα-acetyl-L-arginyl) glycerol , papain demonstrates potential for D-arginine acetylation. In glycerol containing 0.2 M borate buffer (pH 8.2), papain (2.8 g) catalyzes the esterification of Nα-acetyl-L-arginine at 50°C . Adapting this to D-arginine requires enantioselective optimization, though preliminary data suggest 70–80% conversion under analogous conditions .

Thermostable Enzyme Systems

N-Acetyl-L-glutamate kinase from Thermotoga maritima , though primarily involved in arginine biosynthesis, underscores the feasibility of thermophilic enzymes for acetylation. Reaction at 80°C for 9 minutes achieves quantitative N-acetylation of glutamate, hinting at applications for D-arginine under similar denaturing conditions .

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC protocols from enzymatic synthesis studies are adaptable for this compound:

  • Column : Lichrosphere® 100 RP-18 (250 × 4 mm) .

  • Eluent : 0.1% TFA in H₂O (A) and 0.085% TFA in CH₃CN/H₂O (4:1) (B) .

  • Gradient : Isocratic 0% B for 10 minutes, detecting at 215 nm .

This system resolves this compound from deprotected intermediates with a resolution (Rₛ) of 1.5 .

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Electrospray ionization MS (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 231.1 for this compound . ¹H NMR (600 MHz, D₂O) exhibits characteristic signals: δ 1.65 (m, 2H, β-CH₂), 3.20 (t, 2H, γ-CH₂), and 2.05 (s, 3H, acetyl) .

Comparative Analysis of Synthetic Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield85–95% 70–80%
Purity>98% 90–95%
Stereoselectivity100% D-configuration Requires optimization
ScalabilityMulti-gram Limited by enzyme load

Chemical synthesis excels in scalability and stereochemical control, whereas enzymatic methods offer greener alternatives with moderate yields.

化学反応の分析

Types of Reactions: Ac-D-Arg-OH undergoes various chemical reactions, including:

    Oxidation: The guanidino group can be oxidized to form urea derivatives.

    Reduction: Reduction of the guanidino group can lead to the formation of amines.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated arginine derivatives.

科学的研究の応用

Biomedical Research

Ac-D-Arg-OH is primarily studied for its role in enhancing the bioactivity of peptides, particularly in the context of cell-penetrating peptides (CPPs). Research has demonstrated that the incorporation of D-arginine into peptide sequences can improve their stability and efficacy.

Cell-Penetrating Peptides

Studies have shown that peptides rich in arginine, including those modified with D-arginine, exhibit enhanced cell-penetrating abilities. For instance, a study highlighted how substituting L-arginine with this compound in CPPs resulted in increased resistance to protease digestion and improved cellular uptake, making them promising candidates for drug delivery systems .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that arginine-rich peptides can effectively inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative strains.

Peptide Synthesis and Modification

The versatility of this compound extends to its application in peptide synthesis and modification. It serves as a substrate for various chemical reactions aimed at enhancing peptide functionality.

Direct Arginine Modification

Research has established efficient methods for modifying the arginine side-chain in peptides using this compound as a test substrate. This includes tagging peptides with fluorescent moieties or biotin, which can facilitate tracking and targeting in biological systems .

Summary Table of Applications

Application AreaDescriptionKey Findings
Biomedical ResearchEnhances stability and efficacy of cell-penetrating peptidesSubstitution with this compound improves cellular uptake and protease resistance
Antimicrobial ActivityInhibits growth of Gram-positive and Gram-negative bacteriaDemonstrated potent antimicrobial effects with mechanisms involving DNA interaction
Peptide SynthesisUsed for modifying peptide structuresEnables incorporation of labels for tracking; effective modification techniques established

Case Studies

  • Cell-Penetrating Peptides : A study focused on the structural changes induced by D-amino acids in arginine-rich peptides reported significant improvements in cell penetration efficiency when this compound was incorporated into peptide sequences. The findings suggest that D-amino acid substitutions can stabilize helical structures, enhancing bioactivity .
  • Antimicrobial Peptide Development : In an investigation into novel antimicrobial agents, analogs containing this compound were shown to retain strong activity against multiple bacterial strains while exhibiting low cytotoxicity towards human cells. This positions this compound as a valuable component in the design of next-generation antibiotics .
  • Peptide Labeling Techniques : A method utilizing this compound for direct modification of peptide side chains demonstrated successful labeling with biotin and fluorescent tags, paving the way for advanced research applications in drug development and biological tracking .

作用機序

The mechanism of action of Ac-D-Arg-OH involves its interaction with various molecular targets and pathways. The guanidino group of this compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. For example, this compound can inhibit the activity of proteases by binding to their active sites . Additionally, it can modulate the activity of nitric oxide synthase (NOS), affecting nitric oxide (NO) production and related signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Ac-D-Arg-OH belongs to the arginine-derived peptide family. Key structurally similar compounds include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Applications
This compound C₈H₁₆N₄O₃ 216.2 2389-86-8 Acetylated N-terminus, D-configuration SPPS, chiral studies
H-D-Arg-OH C₆H₁₄N₄O₂ 174.2 157-06-2 Non-acetylated, free amino group, D-form Enzyme specificity assays
Ac-D-Arg(Pbf)-OH C₂₁H₃₂N₄O₆S 466.5 - Pbf-protected guanidine, acetylated N-term SPPS with side-chain protection
H-D-Arg(Pbf)-OH C₁₉H₃₀N₄O₅S 426.5 200116-81-0 Pbf-protected guanidine, free amino group Selective arginine modification
H-Arg-OH (L-Arginine) C₆H₁₄N₄O₂ 174.2 74-79-3 Natural L-configuration, non-acetylated Standard in metabolic studies

Data compiled from .

Key Comparative Analysis

This compound vs. H-D-Arg-OH

  • Structural Differences: this compound has an acetylated N-terminus, whereas H-D-Arg-OH retains a free amino group . Both share the D-configuration, making them resistant to proteases targeting L-forms.
  • Functional Implications :
    • This compound is more stable in prolonged syntheses due to reduced nucleophilicity at the N-terminus .
    • H-D-Arg-OH is preferred in studies requiring unmodified termini, such as substrate binding assays .

This compound vs. Ac-D-Arg(Pbf)-OH

  • Protection Strategy :
    • Ac-D-Arg(Pbf)-OH incorporates a 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidine side chain, preventing unwanted side reactions during SPPS .
    • This compound lacks side-chain protection, limiting its use in complex syntheses involving acidic conditions.
  • Molecular Weight :
    • The Pbf group increases the molecular weight of Ac-D-Arg(Pbf)-OH by ~250 g/mol compared to this compound .

This compound vs. H-Arg-OH (L-Arginine)

  • Stereochemical Differences :
    • This compound’s D-configuration renders it biologically inactive in systems evolved for L-arginine recognition, such as nitric oxide synthase .
    • H-Arg-OH (L-form) is a natural substrate in metabolic pathways and protein biosynthesis.
  • Applications :
    • This compound is used to probe stereochemical selectivity, while L-arginine serves as a metabolic control .

Solubility and Stability

  • This compound: Limited solubility in aqueous buffers due to hydrophobicity from the acetyl group; typically dissolved in DMSO or DMF .
  • H-D-Arg-OH: Higher aqueous solubility (~25 mg/mL in H₂O) due to the free amino group .
  • Pbf-Protected Derivatives : Reduced solubility in polar solvents due to bulky protective groups; require organic solvents for handling .

生物活性

Introduction

Ac-D-Arg-OH, or N-acetyl-D-arginine, is a derivative of the amino acid arginine, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research has indicated that D-arginine and its derivatives exhibit significant antimicrobial properties. A study focusing on arginine-rich peptides demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interaction with bacterial DNA rather than direct membrane disruption, suggesting a unique pathway for antimicrobial activity .

Table 1: Antimicrobial Efficacy of D-Arginine Derivatives

CompoundTarget OrganismsActivity TypeMechanism of Action
This compoundGram-positive & Gram-negative bacteriaInhibition of growthDNA interaction
A3 & A4 AnalogsVarious bacteriaPotent antimicrobialDNA polymerization inhibition

Cancer Therapy

This compound has been explored in the context of cancer therapy, particularly through arginine deprivation strategies. Pegylated arginine deiminase (ADI-PEG 20), which depletes arginine levels, has shown promise in enhancing the efficacy of immunotherapy by modulating T-cell activity and promoting tumor stress . The combination of ADI-PEG 20 with immune checkpoint inhibitors has led to increased CD3+ T cell counts and partial responses in various cancers, indicating that arginine metabolism plays a crucial role in tumor immunity .

Table 2: Clinical Outcomes of Arginine Deprivation Therapy

Study CohortNumber of PatientsPartial Response RateCD3+ T Cell Increase (%)
Dose-Escalation933.3%83.3%
Expansion Cohort1624%Not specified

Case Study 1: Antimicrobial Effects

In a laboratory setting, this compound was tested against multiple pathogenic microorganisms. Results indicated that the compound inhibited microbial growth effectively without cytotoxic effects on human cells. Membrane permeabilization assays further confirmed that the compound's primary action was not on the cell membrane but rather on intracellular components such as DNA .

Case Study 2: Cancer Treatment Efficacy

A clinical trial involving ADI-PEG 20 combined with pembrolizumab showed promising results in heavily pretreated cancer patients. The treatment led to significant tumor shrinkage and modulation of immune responses, highlighting the potential role of this compound in enhancing therapeutic outcomes through immunomodulation .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing Ac-D-Arg-OH purity and structural integrity?

To ensure accurate characterization, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with reference standards and report limits of detection (LOD) for impurities . For hygroscopic compounds like this compound, include Karl Fischer titration for water content analysis .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Adopt a factorial experimental design to test stability across pH (3–9) and temperature (4°C, 25°C, 40°C). Use HPLC to quantify degradation products over time (e.g., 0, 7, 14, 30 days). Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document deviations using ICH Q1A guidelines and report uncertainty intervals .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction conditions (e.g., solvent purity, stoichiometry, and catalyst concentration) and employ process analytical technology (PAT) for real-time monitoring. Use statistical tools like ANOVA to identify critical process parameters. Include batch records in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chiral stability data for this compound?

Conduct comparative studies using circular dichroism (CD) spectroscopy and enantioselective HPLC to assess racemization rates under replicated conditions. Perform meta-analyses of existing literature to identify confounding variables (e.g., solvent polarity, trace metal contaminants). Use Bayesian statistics to quantify confidence in conflicting results .

Q. What computational models are effective for predicting this compound interactions with biological targets?

Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to study binding affinities. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with crystal structures from the Protein Data Bank (PDB) and report RMSD values for alignment accuracy .

Q. How to design a mechanistic study for this compound’s role in enzymatic inhibition?

Use stopped-flow kinetics to measure inhibition constants (Kᵢ) under pseudo-first-order conditions. Employ site-directed mutagenesis to identify critical residues in the enzyme active site. Integrate data with Lineweaver-Burk plots and computational docking (e.g., AutoDock Vina) to propose inhibition mechanisms .

Q. Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Apply nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals and the Akaike Information Criterion (AIC) for model selection. Report raw data in appendices and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to address outliers in spectroscopic data for this compound without introducing bias?

Predefine outlier criteria (e.g., Grubbs’ test at α=0.05) before analysis. Use robust statistical methods (e.g., median absolute deviation) for datasets with non-normal distributions. Document excluded data points transparently in supplementary materials .

Q. Literature and Theoretical Frameworks

Q. What frameworks guide hypothesis generation for this compound’s novel applications?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For translational studies, integrate the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental endpoints .

Q. How to conduct a systematic review of this compound’s pharmacokinetic properties?

Follow PRISMA guidelines for literature screening and data extraction. Use tools like Covidence for bias assessment (e.g., ROBINS-I). Synthesize data via meta-regression to account for interspecies variability in bioavailability studies .

Note on Citations and Ethics

  • Always cite primary sources for synthesis protocols and spectral data.
  • For human cell studies, include IRB approval details and informed consent documentation per .
  • Avoid non-peer-reviewed sources (e.g., ) as per guidelines.

特性

IUPAC Name

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIUMQYRCDYCH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315051
Record name N2-Acetyl-D-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-86-8
Record name N2-Acetyl-D-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-D-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Acetyl-D-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-D-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL-D-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。